4-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl 3-methoxybenzoate
Description
4-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl 3-methoxybenzoate is a complex organic compound that features a nitro group, a dioxoisoindoline moiety, and a methoxybenzoate ester
Properties
Molecular Formula |
C22H14N2O7 |
|---|---|
Molecular Weight |
418.4g/mol |
IUPAC Name |
[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl] 3-methoxybenzoate |
InChI |
InChI=1S/C22H14N2O7/c1-30-17-4-2-3-13(11-17)22(27)31-16-8-5-14(6-9-16)23-20(25)18-10-7-15(24(28)29)12-19(18)21(23)26/h2-12H,1H3 |
InChI Key |
AMLFCLPANQCCMI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl 3-methoxybenzoate typically involves multi-step organic reactions. One common route includes the nitration of a dioxoisoindoline precursor followed by esterification with 3-methoxybenzoic acid. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions would be optimized for yield and purity, often involving temperature control, pressure adjustments, and the use of industrial-grade reagents .
Chemical Reactions Analysis
Types of Reactions
4-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl 3-methoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl 3-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl 3-methoxybenzoate is not fully understood but is believed to involve interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxoisoindoline moiety may also play a role in binding to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
- 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
Uniqueness
4-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl 3-methoxybenzoate is unique due to the presence of both a nitro group and a methoxybenzoate ester, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
